An In-Depth Technical Guide to the Synthesis of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate
An In-Depth Technical Guide to the Synthesis of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate
This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.
Introduction and Strategic Importance
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in many synthetic applications, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their enhanced stability towards air and moisture simplifies handling and storage, making them robust and reliable reagents in complex synthetic sequences.[4][5] The title compound, featuring both an electron-withdrawing nitro group and a methoxycarbonyl group, is a key intermediate for the synthesis of a variety of complex molecules, including potential pharmaceutical candidates. The strategic placement of these functional groups allows for diverse subsequent chemical transformations.
This guide outlines a reliable two-step synthesis commencing from the commercially available methyl 3-bromo-5-nitrobenzoate. The synthetic strategy involves an initial palladium-catalyzed Miyaura borylation to introduce the boron moiety, followed by the conversion of the resulting boronate ester to the target potassium trifluoroborate salt.
Synthetic Pathway Overview
The synthesis of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is achieved through a two-step sequence:
-
Miyaura Borylation: A palladium-catalyzed cross-coupling of methyl 3-bromo-5-nitrobenzoate with bis(pinacolato)diboron (B₂pin₂) to yield methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzoate.
-
Conversion to Trifluoroborate: Treatment of the intermediate boronate ester with potassium hydrogen fluoride (KHF₂) to afford the final product.
Caption: Overall synthetic workflow.
Mechanistic Insights and Rationale
The Miyaura Borylation
The Miyaura borylation is a powerful method for the formation of carbon-boron bonds.[6][7] The catalytic cycle, shown below, is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with the diboron reagent and reductive elimination to furnish the arylboronate ester and regenerate the active Pd(0) catalyst. The choice of a suitable base is crucial to facilitate the transmetalation step.[6] Potassium acetate is a commonly used mild base that is effective in this transformation. The reaction tolerates a wide range of functional groups, including the ester and nitro moieties present in our substrate.[2][7]
Caption: Catalytic cycle of Miyaura Borylation.
Conversion to the Potassium Trifluoroborate Salt
The conversion of the boronate ester to the potassium trifluoroborate salt is a straightforward and high-yielding reaction.[5] The addition of an aqueous solution of potassium hydrogen fluoride (KHF₂) to the boronate ester results in the displacement of the pinacol group to form the more stable tetracoordinate trifluoroborate salt.[4][8] The product is typically a crystalline solid that can be easily isolated by filtration.
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts are toxic and should be handled with care. Potassium hydrogen fluoride is corrosive and toxic; avoid contact with skin and eyes.
Step 1: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzoate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 3-bromo-5-nitrobenzoate | 260.05 | 2.60 g | 10.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 12.0 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 245 mg | 0.3 | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 2.94 g | 30.0 | 3.0 |
| 1,4-Dioxane | - | 50 mL | - | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-nitrobenzoate (2.60 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzoate as a solid.
Step 2: Synthesis of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 3-(Bpin)-5-nitrobenzoate | 307.13 | 3.07 g | 10.0 | 1.0 |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 3.12 g | 40.0 | 4.0 |
| Methanol | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzoate (3.07 g, 10.0 mmol) in methanol (40 mL).
-
In a separate beaker, prepare a solution of potassium hydrogen fluoride (3.12 g, 40.0 mmol) in water (10 mL). Caution: KHF₂ is corrosive.
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronate ester with stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring the mixture for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to a constant weight to yield Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate as a crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
The two-step synthesis of Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate detailed in this guide provides a reliable and efficient method for accessing this valuable synthetic intermediate. The use of a palladium-catalyzed Miyaura borylation followed by a straightforward conversion to the trifluoroborate salt offers a robust route with good overall yields. The enhanced stability of the final product makes it an attractive building block for a wide range of applications in organic synthesis and drug discovery.
References
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Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]
-
Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13, 2538–2545. [Link]
-
Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of the Side Chain Cross-Linked Tyrosine Oligomers Dityrosine, Trityrosine, and Pulcherosine. The Journal of Organic Chemistry, 70(19), 7353–7363. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(17), 4434–4437. [Link]
-
Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Journal of the American Chemical Society, 124(27), 8001–8006. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. [Link]
-
Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Topics in Current Chemistry, 219, 11-59. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Ishiyama, T., Itoh, Y., Kitano, T., & Miyaura, N. (1997). Synthesis of 3,4,5-Trifluorophenylboronic Acid. Organic Syntheses, 74, 211. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
